molecular formula C12H10ClNO3 B2499912 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde CAS No. 2228827-14-1

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde

Cat. No. B2499912
CAS RN: 2228827-14-1
M. Wt: 251.67
InChI Key: PWCCACDKGHOSJR-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde is a compound that belongs to the class of quinoline carbaldehydes. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific substitution pattern on the quinoline ring can significantly influence the chemical behavior and potential applications of these compounds.

Synthesis Analysis

The synthesis of quinoline carbaldehydes, such as 2-chloroquinoline-3-carbaldehydes, can be achieved through the Vilsmeier-Haack reaction, which involves the use of Vilsmeier's reagent in phosphoryl chloride solution or with phosphorus pentachloride as a chlorinating agent . The reaction proceeds via the formation of an imidoyl chloride intermediate, followed by diformylation and cyclization to yield the chloroquinoline carbaldehyde. This method has been shown to produce good yields, especially for activated acetanilides.

Molecular Structure Analysis

The molecular structure of biquinoline carbaldehydes, which are related to 2-chloroquinoline carbaldehydes, has been studied. These structures are found to be non-planar, which could be indicative of the spatial arrangement of the substituents on the quinoline ring . The presence of substituents like chloro and methoxy groups can influence the overall geometry of the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

2-Chloroquinoline carbaldehydes can undergo various chemical reactions. For instance, they can react with hetarylacetonitriles to form condensation products under mild conditions, and under more forcing conditions, they can undergo intramolecular nucleophilic substitution of the chlorine atom . Additionally, reactions with chlorine, thionyl chloride, and sulphuryl chloride have been investigated, leading to the formation of carbonyl chlorides and dichloromethylquinolines . These reactions expand the versatility of quinoline carbaldehydes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroquinoline carbaldehydes are influenced by their functional groups and molecular structure. For example, the presence of electron-donating methoxy groups and the electron-withdrawing chloro group can affect the electron density distribution within the molecule, which in turn can influence its reactivity. The synthesis of novel compounds like 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol demonstrates the reactivity of these aldehydes in nucleophilic addition reactions . The physical properties such as solubility, melting point, and boiling point would be expected to vary based on the specific substituents and their positions on the quinoline ring.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been explored, emphasizing the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. The biological evaluation and synthetic applications of these compounds have been illustrated, showcasing their relevance in creating biologically active molecules (Hamama et al., 2018).
  • A study on regioselective demethylation of quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, used BBr3 for demethylation, highlighting the influence of substituent nature and position on the demethylation process. Theoretical computations at the DFT level supported the experimental findings (Belferdi et al., 2016).

Biological Evaluation and Applications

  • Synthesis and free radical scavenging property of some quinoline derivatives, including 2-chloroquinoline-3-carbaldehydes, have been reported. Compounds exhibited significant radical scavenging activity, suggesting potential antioxidant properties (Subashini et al., 2010).
  • Another study synthesized 2-chloroquinoline-3-carbaldehyde derivatives and evaluated their antibacterial and antioxidant activities. The findings demonstrated potential antibacterial activity against various bacterial strains and moderate antioxidant activity, suggesting these compounds as promising candidates for further optimization as lead compounds (Zeleke et al., 2020).
  • Synthesis and docking analysis of new 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives as non-nucleoside human HIV-1 reverse transcriptase inhibitors have been conducted. Compounds showed promising inhibitory potency, suggesting their potential as HIV-1 reverse transcriptase inhibitors (Ghanei et al., 2015).

Green Chemistry Perspectives

  • A review on the green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes summarized the use of microwave, ultrasound, and solvent-free methods in the synthesis of biologically active compounds, emphasizing the importance of green chemistry approaches in the synthesis of quinoline derivatives (Patel et al., 2020).

Safety and Hazards

The safety information for 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The compound has a GHS07 pictogram and a warning signal word .

Relevant Papers The relevant papers retrieved provide valuable insights into the chemistry of 2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde and related analogs . They cover the synthesis of quinoline ring systems, reactions adopted to construct fused or binary quinoline-cord heterocyclic systems, and the biological evaluation and synthetic applications of the target compounds .

properties

IUPAC Name

2-chloro-5,7-dimethoxyquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-9-5-10(17-2)8(6-15)12-7(9)3-4-11(13)14-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCCACDKGHOSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=CC(=N2)Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,7-dimethoxyquinoline-8-carbaldehyde

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